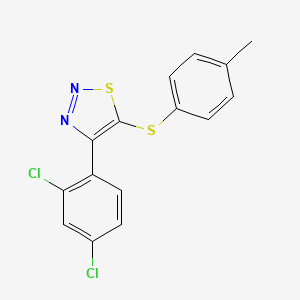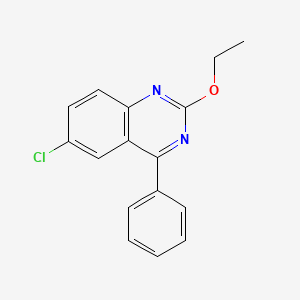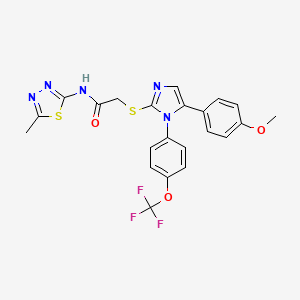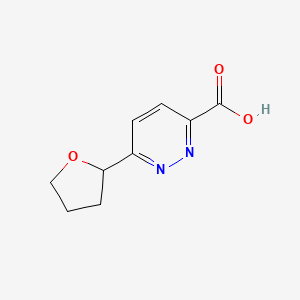
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl 4-methylphenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfur-containing organic compound, specifically a thiadiazole derivative. Thiadiazoles are a class of organic compounds that contain a five-membered C3NS2 ring. They are known for their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction technique can also be used to elucidate the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Thiadiazoles can undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined experimentally. Some properties can also be predicted using computational methods .科学的研究の応用
Antimicrobial Agents
One study discusses the synthesis of formazans from a Mannich base derivative of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. This research highlights the synthesis process and evaluates the antimicrobial activity against pathogenic bacterial and fungal strains, showing moderate activity. The chemical structures of these compounds were established through elemental analysis and spectral techniques such as FTIR, 1H NMR, and mass spectroscopy (Sah, Bidawat, Seth, & Gharu, 2014).
Antiviral Activity
Another study focuses on the synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole sulfonamides, starting from 4-chlorobenzoic acid. This research synthesized new derivatives and tested their anti-tobacco mosaic virus activity, with some compounds showing potential antiviral properties (Chen et al., 2010).
Solar Cell Applications
Research on an organo-sulfur compound related to the mentioned chemical structure used as a redox couple in dye-sensitized and quantum-dot sensitized solar cells is another fascinating application. This compound showed improved redox behavior and contributed to higher power conversion efficiency in solar cells, demonstrating the potential of such compounds in renewable energy technologies (Rahman, Wang, Nath, & Lee, 2018).
Corrosion Inhibition
Thiadiazole derivatives have also been studied for their corrosion inhibition performance on metals. Quantum chemical and molecular dynamics simulation studies have predicted the corrosion inhibition performances of various thiazole and thiadiazole derivatives, providing insights into the theoretical aspects of these compounds as effective corrosion inhibitors (Kaya et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-5-(4-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2S2/c1-9-2-5-11(6-3-9)20-15-14(18-19-21-15)12-7-4-10(16)8-13(12)17/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPSQCLVXFHIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)thiadiazole-5-carboxamide](/img/structure/B2927222.png)
![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)

![N'-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B2927227.png)
![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)
![5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2927229.png)
![1-(3,4-difluorobenzoyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]azetidine-3-carboxamide](/img/structure/B2927230.png)
![2-[6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2927231.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2927232.png)
![METHYL 2-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2927233.png)



![2-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2927244.png)
